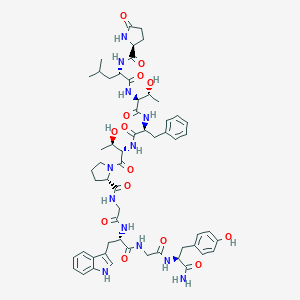
3-氟-4-(三氟甲基)苯甲酸
描述
3-Fluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F4O2 . It is a white to light yellow powder or crystal . The compound has a molecular weight of 208.11 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(trifluoromethyl)benzoic acid consists of a benzoic acid group with a fluorine atom and a trifluoromethyl group attached to the benzene ring .Physical And Chemical Properties Analysis
3-Fluoro-4-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 251.5±40.0 °C at 760 mmHg . The compound has a flash point of 105.9±27.3 °C . It has a molar refractivity of 38.2±0.3 cm³ . The compound has a molar volume of 139.7±3.0 cm³ .科学研究应用
- Potassium Channel Openers : 3-Fluoro-4-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of potassium channel openers. These compounds are investigated for their potential use in treating epilepsy and other neurological disorders .
- Salicylanilide Derivatives : Researchers have employed this compound in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates. These derivatives find applications in pharmaceuticals and agrochemicals .
- Internal Standard : In ultra-trace analysis, this compound acts as an internal standard. Researchers use it to calibrate and validate analytical methods for detecting fluorinated aromatic carboxylic acids by techniques like GC/MS .
- Dysprosium Complexes : Hydrothermal reactions involving 3-Fluoro-4-(trifluoromethyl)benzoic acid have led to the synthesis of novel tetra- and deca-nuclear dysprosium compounds. These complexes exhibit interesting magnetic and luminescent properties .
Medicinal Chemistry and Drug Development
Organic Synthesis
Analytical Chemistry
Coordination Chemistry
安全和危害
3-Fluoro-4-(trifluoromethyl)benzoic acid can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
作用机制
Target of Action
It is known to be used as a synthesis intermediate for organometallic complexes and active pharmaceutical ingredients (apis) .
Mode of Action
The carboxylic acid group in this compound can chelate with metal centers such as dysprosium . This interaction leads to the formation of pH-tunable magnetic organometallic clusters with slow magnetic relaxation .
Biochemical Pathways
It is known to be a crucial building block in the synthesis of potassium channel openers used for the treatment of epilepsy . The potassium channel openers are synthesized by condensation reactions involving 3-Fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .
Result of Action
It is known to be extensively studied for active pharmaceutical ingredients (apis) .
Action Environment
It is known that the compound’s action can be tuned by ph changes .
属性
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIHSNPFVGMAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350863 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzoic acid | |
CAS RN |
115754-21-7 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-fluoro-4-(trifluoromethyl)benzoic acid influence the formation of different dysprosium cluster-based chains?
A1: 3-Fluoro-4-(trifluoromethyl)benzoic acid (L) acts as a bridging ligand in the formation of both Dy₄ and Dy₁₀ cluster-based 1D chains. The carboxylate group (-COO⁻) of L coordinates to the dysprosium (Dy) ions in a bridging mode, specifically η(1):η(1):μ2. [] This means that each carboxylate group bridges two Dy ions, with one oxygen atom binding to one Dy ion and the other oxygen atom binding to a different Dy ion. This bridging behavior, along with the presence of hydroxide (μ3-OH) bridges and 2,2'-bipyridine (bipy) ligands, leads to the formation of the intricate [Dy4] and [Dy10] cluster units. The exact nuclearity and structure of the clusters are sensitive to the pH of the reaction conditions, demonstrating the influence of reaction environment on the self-assembly process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)




